molecular formula C18H17FN2O3 B5533197 4-[(4-fluorophenyl)(hydroxy)acetyl]-1-phenyl-2-piperazinone

4-[(4-fluorophenyl)(hydroxy)acetyl]-1-phenyl-2-piperazinone

Cat. No. B5533197
M. Wt: 328.3 g/mol
InChI Key: DISPNBIXMJMHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-[(4-fluorophenyl)(hydroxy)acetyl]-1-phenyl-2-piperazinone involves several steps, including acetylation, chlorination, cyclization, and acylation, to achieve the target compound. The process often starts with basic components like bis-(2-chloroethyl)amine hydrochloride and p-aminophenol, leading to a variety of derivatives with potential for significant biological activities (Jiang Da-feng, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques like FT-Raman, FT-IR, 1HNMR, 13CNMR, and UV–Visible spectra. These studies confirm the structures through spectral data and theoretical methods such as density functional theory (DFT), providing insights into the vibrational modes, infrared penetration intensities, and Raman scattering workings. This detailed analysis helps in understanding the charge distribution and interaction within the molecule, indicating its potential for various biological activities (B. Raajaraman, N. R. Sheela, S. Muthu, 2018).

Chemical Reactions and Properties

Chemical reactions involving 4-[(4-fluorophenyl)(hydroxy)acetyl]-1-phenyl-2-piperazinone derivatives include nucleophilic substitution, reduction, and fluorination, leading to a series of compounds with varying substituents. These reactions are crucial for modifying the compound to enhance its biological activities, such as antimicrobial and antifungal effects. The ability to manipulate the molecular structure through these reactions opens up possibilities for creating more potent derivatives with specific targeted actions (V. Mishra, T. Chundawat, 2019).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystalline structure, are essential for their application in various fields. Studies on the crystal structure, such as X-ray diffraction, provide valuable information on the intermolecular interactions, which are crucial for understanding the stability and reactivity of the compound. These properties are significant for the compound's application in pharmaceutical formulations, ensuring proper bioavailability and efficacy (C. Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, P. A. Suchetan, 2015).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how the compound interacts with biological targets .

Safety and Hazards

This would involve studying the toxicity, flammability, and environmental impact of the compound .

properties

IUPAC Name

4-[2-(4-fluorophenyl)-2-hydroxyacetyl]-1-phenylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c19-14-8-6-13(7-9-14)17(23)18(24)20-10-11-21(16(22)12-20)15-4-2-1-3-5-15/h1-9,17,23H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISPNBIXMJMHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C(C2=CC=C(C=C2)F)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Fluorophenyl)(hydroxy)acetyl]-1-phenyl-2-piperazinone

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